3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid

Description

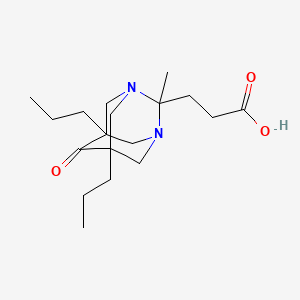

3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is a structurally complex adamantane derivative featuring a diazaadamantane core (a rigid, diamondoid bicyclic structure) substituted with methyl, propyl, and ketone groups. The propanoic acid moiety at the C3 position introduces carboxylic acid functionality, which may enhance solubility and enable interactions with biological targets. The diazaadamantane scaffold likely confers metabolic stability and rigidity, while the propyl groups may increase lipophilicity, influencing membrane permeability .

Properties

Molecular Formula |

C18H30N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

3-(2-methyl-6-oxo-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid |

InChI |

InChI=1S/C18H30N2O3/c1-4-7-17-10-19-12-18(8-5-2,15(17)23)13-20(11-17)16(19,3)9-6-14(21)22/h4-13H2,1-3H3,(H,21,22) |

InChI Key |

ZRTMRCFPFVDODP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC12CN3CC(C1=O)(CN(C2)C3(C)CCC(=O)O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazaadamantane core, followed by functionalization to introduce the propanoic acid moiety. Common reagents used in these steps include alkyl halides, amines, and carboxylic acids, with reaction conditions often involving controlled temperatures and the use of catalysts to enhance yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of ketones to alcohols.

Substitution: Replacement of functional groups with others, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives (Antimicrobial Agents)

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) Methyl/ethyl esters of chlorinated 3-phenylpropanoic acids (2–3) .

- Comparison: Core Structure: The target compound replaces the phenyl ring with a diazaadamantane core, which may reduce aromatic interactions but enhance steric and hydrogen-bonding capabilities. Functional Groups: Both share a propanoic acid group, but the adamantane derivative lacks chlorine substituents, which are critical for the antimicrobial activity of compounds 1–3 . Bioactivity: Chlorinated derivatives 1–3 exhibit selective antimicrobial effects against E. coli and S. aureus, whereas the adamantane derivative’s biological profile remains uncharacterized.

3-(Methylthio)propanoic Acid Esters (Aroma Compounds)

- Examples: 3-(Methylthio)propanoic acid methyl ester (OAV = 622.49 µg·kg⁻¹ in pineapple) 3-(Methylthio)propanoic acid ethyl ester (OAV = 78.06 µg·kg⁻¹) .

- Comparison: Volatility: The esters’ thioether and ester groups enhance volatility, making them key aroma contributors. In contrast, the carboxylic acid group in the adamantane derivative likely reduces volatility, favoring non-volatile applications (e.g., therapeutics).

Complex Propanoic Acid Derivatives (Pharmaceutical Candidates)

- Examples: N-(3-carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (patented compound) 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl)amino)benzoic acid (WO90/09374) .

- Comparison: Structural Complexity: The adamantane derivative’s diazaadamantane core is more rigid than the bicyclic or peptide-like structures in these analogs. Functional Diversity: The patented compounds often include amino, thiol, or peptide linkages, whereas the adamantane derivative focuses on ketone and alkyl substituents.

Data Table: Key Comparative Features

Key Research Findings and Implications

- Antimicrobial vs. Structural Rigidity: The chlorine and hydroxyl groups in 3-phenylpropanoic acid derivatives are critical for antimicrobial activity, a feature absent in the adamantane compound. However, the latter’s rigid core could improve target binding specificity in enzyme inhibition .

- Functional Group Impact: Esters (volatile) vs.

- Synthetic Challenges: The adamantane derivative’s complex synthesis (due to its polycyclic structure) contrasts with the simpler preparation of phenylpropanoic acid analogs, which are biosynthesized by marine actinomycetes .

Biological Activity

3-(2-Methyl-6-oxo-5,7-dipropyl-1,3-diazaadamantan-2-yl)propanoic acid is a compound belonging to the class of diazaadamantanes. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a diazaadamantane core modified with propanoic acid and a ketone group, which may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has been limited. However, related compounds within the diazaadamantane family have demonstrated various pharmacological effects, including:

- Antiviral Activity: Some diazaadamantanes have shown efficacy against viral infections by inhibiting viral replication.

- Antitumor Properties: Certain derivatives have been investigated for their potential to inhibit tumor cell proliferation.

Antiviral Activity

A study evaluating the antiviral properties of diazaadamantane derivatives indicated that modifications on the adamantane structure could enhance antiviral efficacy. The study highlighted that compounds with bulky substituents exhibited increased activity against viruses such as HIV and HCV.

Antitumor Activity

In vitro studies have demonstrated that specific diazaadamantane derivatives can induce apoptosis in cancer cell lines. For instance, a derivative similar to this compound was shown to inhibit cell growth in breast cancer models through mitochondrial pathway activation.

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3-Diazaadamantane Derivative A | Antiviral | 0.5 | |

| 1,3-Diazaadamantane Derivative B | Antitumor | 1.2 | |

| 3-(2-Methyl-6-oxo...) | Under Investigation | N/A | Current Study |

Table 2: Structural Characteristics of Diazaadamantanes

| Compound Name | Molecular Formula | Key Functional Groups |

|---|---|---|

| 3-(2-Methyl-6-oxo...) | C24H30N2O | Ketone, Propanoic Acid |

| 1,3-Diazaadamantane A | C22H28N2O2 | Ester, Ketone |

| 1,3-Diazaadamantane B | C20H26N2O | Amine, Ketone |

Q & A

Q. How can researchers optimize the compound's pharmacokinetic profile through structural modifications?

- Strategy : Perform SAR studies by synthesizing analogs with varied alkyl chain lengths (propyl vs. pentyl) or substituents (e.g., halogenation). Assess bioavailability via in situ intestinal perfusion models and plasma protein binding assays .

Methodological Challenges and Solutions

Q. Addressing Low Yield in Multi-Step Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.